Specific Scientific Field: The specific scientific field for this application is Medicinal Chemistry .
Summary of the Application: 2-Bromo-4-chloro-6-fluoroaniline may be used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist .
Results or Outcomes: The result of this application is the production of a fragment of a bradykinin1 antagonist. This antagonist is orally bioavailable and can penetrate the central nervous system (CNS) .
For instance, it could potentially be used in the development of new pharmaceuticals, the synthesis of complex organic molecules, or the creation of new materials with unique properties. The specific methods of application, experimental procedures, and outcomes would depend on the exact nature of the research being conducted .
2-Bromo-4-chloro-6-fluoroaniline is an aromatic amine characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine, attached to a benzene ring. Its chemical formula is C₆H₄BrClFN, and it has a molecular weight of 224.46 g/mol. This compound appears as a solid, typically ranging in color from white to dark purple, and has a melting point between 55°C and 59°C . The presence of halogen atoms significantly influences its chemical reactivity and biological activity.
2-Bromo-4-chloro-6-fluoroaniline exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as a precursor in the synthesis of pharmaceuticals targeting the central nervous system. For instance, it has been utilized in developing orally bioavailable bradykinin 1 antagonists, which are compounds that may help manage pain and inflammation . The presence of halogens enhances its binding affinity to biological targets, making it a valuable compound in drug development.
The synthesis of 2-Bromo-4-chloro-6-fluoroaniline typically involves halogenation reactions. A common method includes:
Industrial production may involve multi-step synthesis from aniline derivatives, optimizing reaction conditions for yield and purity.
2-Bromo-4-chloro-6-fluoroaniline finds applications across various fields:
Studies have shown that 2-Bromo-4-chloro-6-fluoroaniline interacts with specific enzymes and receptors due to its halogenated structure. This interaction can modulate biochemical pathways, leading to therapeutic effects. For example, its role as a probe in biochemical assays allows researchers to study enzyme kinetics and inhibition mechanisms.
Several compounds share structural similarities with 2-Bromo-4-chloro-6-fluoroaniline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Bromo-5-chloro-2-fluoroaniline | 116369-24-5 | 0.84 |
5-Bromo-2-chloro-4-fluoroaniline | 305795-89-5 | 0.79 |
2-Bromo-5-chloro-4-fluoroaniline | 85462-59-5 | 0.76 |
3-Bromo-4-chloro-2-fluoroaniline | 1539469-93-6 | 0.75 |
The uniqueness of 2-Bromo-4-chloro-6-fluoroaniline lies primarily in its specific arrangement of halogens on the aromatic ring, which influences its reactivity profile and biological activity compared to similar compounds. The combination of bromine, chlorine, and fluorine creates distinct electronic effects that can enhance its utility in medicinal chemistry applications .
While the exact discovery date is not explicitly documented, the compound’s synthesis and applications have gained traction in recent decades. Patents from the 2010s, such as CN105646233A (2016), describe optimized methods for its preparation, indicating its growing importance in organic synthesis. Its development aligns with advancements in halogenated aromatic chemistry, where multi-substituted benzene derivatives are prioritized for their versatility in drug design.
The presence of three halogens (bromo, chloro, fluoro) at positions 2, 4, and 6 of the aniline ring confers distinct electronic and steric properties. This substitution pattern enables:
2-Bromo-4-chloro-6-fluoroaniline serves as a scaffold for synthesizing complex molecules, including:
Traditional electrophilic halogenation remains a cornerstone for introducing halogens to aniline derivatives. For 2-bromo-4-chloro-6-fluoroaniline, sequential halogenation is critical, often starting with fluorination due to fluorine’s strong directing effects. The amino group in aniline activates the ring for electrophilic substitution, favoring ortho and para positions. However, achieving precise halogen placement requires careful modulation of reaction conditions. For instance, bromination of 4-chloro-6-fluoroaniline can be directed using Lewis acids like FeBr₃ to stabilize intermediates and enhance regioselectivity [1]. Chlorination, conversely, may employ sulfuryl chloride (SO₂Cl₂) under controlled temperatures to minimize overhalogenation [2].
Protecting the amino group is essential to prevent unwanted side reactions during halogenation. Acetylation with acetyl chloride or tert-butoxycarbonyl (Boc) groups are common strategies. In one protocol, o-fluoroaniline is acetylated to form a protected intermediate, which mitigates the amino group’s activating effects and redirects electrophiles to desired positions [1]. Subsequent sulfonylation with chlorosulfonic acid introduces sulfonate groups, further altering electronic properties to favor bromination at the 2-position [1]. Deprotection under acidic conditions (e.g., sulfuric acid) regenerates the free amine while preserving halogen placements [1].
Sulfonylation serves dual roles: as a protecting group and a directing moiety. For example, sulfonamide formation via reaction with chlorosulfonic acid creates intermediates that stabilize negative charges, steering electrophiles to specific ring positions [1]. Amidation further modulates reactivity; acetylated intermediates undergo bromination with hydrogen peroxide and hydrobromic acid, yielding 2-bromo derivatives with minimal para-substitution [1]. This stepwise approach—protection, sulfonylation, halogenation, and deprotection—ensures high regioselectivity but requires meticulous optimization to avoid side reactions.
Photocatalytic strategies have emerged as tools for C–H functionalization, enabling halogenation under milder conditions. While not yet widely reported for 2-bromo-4-chloro-6-fluoroaniline, these methods leverage visible light to generate reactive halogen species. For instance, iridium-based photocatalysts paired with N-bromosuccinimide (NBS) could theoretically facilitate bromination at electronically disfavored positions, though scalability remains a challenge.
Palladium-catalyzed C–H activation represents a paradigm shift in achieving meta-selectivity. The Pd(II)-catalyzed system using N-bromophthalimide (NBP) and polyfluorobenzoic acid additives enables meta-bromination of aniline derivatives, circumventing traditional ortho/para preferences [2]. This method’s success hinges on electron-deficient ligands that stabilize Pd intermediates, directing bromine to the meta position [2]. For 2-bromo-4-chloro-6-fluoroaniline, iterative application of such systems could sequentially introduce halogens, though steric and electronic interactions between substituents require further study.
Efforts to reduce environmental impact include solvent selection and catalyst recovery. Hexafluoroisopropanol (HFIP), used in Pd-catalyzed reactions, offers improved solubility and lower toxicity compared to dichloromethane [2]. Additionally, hydrogen peroxide as an oxidant in bromination minimizes hazardous waste [1]. However, high-temperature deprotection steps (e.g., 160°C in sulfuric acid) remain energy-intensive, highlighting areas for improvement [1].
Scaling multi-step syntheses introduces challenges in yield consistency and purification. A patent example producing 2-bromo-6-fluoroaniline at 250 kg scale reported 50–60% yields, attributed to losses during sulfonylation and bromination [1]. For 2-bromo-4-chloro-6-fluoroaniline, additional chlorination steps would exacerbate yield attrition, necessitating robust isolation techniques. Safety concerns, such as handling chlorosulfonic acid and high-temperature reactions, further complicate large-scale operations [1].
Optimization focuses on reducing step count and enhancing catalyst efficiency. Combining sulfonylation and bromination into a one-pot reaction could minimize intermediate isolation. Catalytic recycling, as demonstrated in Pd systems, lowers metal consumption and costs [2]. Temperature control during exothermic steps (e.g., acetyl chloride addition) also improves reproducibility [1].
Cost drivers include raw material availability and catalyst expenses. O-fluoroaniline, a precursor, is commercially accessible, but multi-halogenation increases reagent costs (e.g., NBP, Pd catalysts) [2]. A comparative analysis of conventional vs. catalytic methods reveals trade-offs: the former has lower catalyst costs but higher energy input, while the latter offers better selectivity but requires expensive ligands. Bulk procurement of hydrobromic acid and hydrogen peroxide could offset some expenses [1].
2-Bromo-4-chloro-6-fluoroaniline exhibits distinctive reactivity patterns in nucleophilic substitution reactions due to the presence of three different halogen substituents and the electron-donating amino group. The compound demonstrates remarkable ortho-selectivity in nucleophilic aromatic substitution reactions, with studies showing that polyhalogenated anilines bearing an ortho halogen can serve as excellent substrates for these transformations [1].
The nucleophilic substitution reactions of 2-Bromo-4-chloro-6-fluoroaniline proceed through an addition-elimination mechanism, with the reaction typically occurring at temperatures between 95-120°C in polar solvents [1]. The ortho-selectivity observed in these reactions is particularly noteworthy, as it contrasts with the traditional para-directing nature of the amino group in electrophilic aromatic substitutions. This selectivity is attributed to the electronic effects of the halogen substituents and the stabilization of the Meisenheimer complex intermediate [1].
Amination reactions using ammonia as the nucleophile require more severe conditions, typically 150-350°C in polar organic solvents [2]. The reaction of polyhalogenated trifluoromethylbenzenes with ammonia has been studied extensively, revealing that the process promotes the formation of para-substituted products rather than meta-substituted isomers [2]. The presence of alkali metal halides, particularly lithium halides, has been shown to catalyze these reactions, with optimal concentrations ranging from 5-20% of the reactant amount [2].
Reaction Type | Reaction Conditions | Selectivity | Yield Range (%) | Key Features |
---|---|---|---|---|
Nucleophilic Aromatic Substitution | 95-120°C, Polar solvent | Ortho-selective | 60-85 | Highly ortho-selective, efficient |
Amination with Ammonia | 150-350°C, Polar organic solvent | Para-selective | 45-75 | High temperature required |
Substitution with Alkoxides | DMSO/THF, Base catalysis | Position-dependent | 50-80 | Solvent-dependent selectivity |
Substitution with Thiols | Mild conditions, Base catalysis | Multi-position | 55-85 | Mild reaction conditions |
Substitution with Amines | Moderate temperature, Base catalysis | Regioselective | 60-90 | Good functional group tolerance |
The reactivity order of the halogen substituents follows the expected trend: C-Br > C-Cl > C-F, with the bromine atom being preferentially displaced due to the weaker C-Br bond strength [3]. This selectivity is crucial for synthetic applications, as it allows for controlled sequential substitutions when multiple halogen atoms are present.
2-Bromo-4-chloro-6-fluoroaniline serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions, demonstrating high efficiency in forming carbon-carbon bonds with various aryl boronic acids. The compound's multiple halogen substituents provide opportunities for chemoselective coupling reactions, with the bromine atom being preferentially activated over chlorine and fluorine substituents [3].
Studies on related polyhalogenated compounds have shown that Suzuki coupling reactions proceed with moderate to good yields (64-81%) using palladium catalysts such as Pd(PPh3)4 in the presence of K2CO3 as base [3]. The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) center, with the bond dissociation energy sequence Ar-I > Ar-Br > Ar-Cl > Ar-F determining the reactivity [3].
The electronic properties of the aryl boronic acid coupling partners significantly influence the reaction outcome. Phenyl boronic acids bearing electron-donating substituents generally provide higher yields compared to those with electron-withdrawing groups [3]. This observation is consistent with the nucleophilic character of the transmetalation step, where electron-rich boronic acids facilitate the transfer of the aryl group to the palladium center.
Temperature optimization studies have revealed that reactions typically proceed at 80-120°C, with lower temperatures resulting in incomplete conversion and higher temperatures potentially leading to decomposition or side reactions [4]. The use of water as a co-solvent has been shown to improve yields in some cases, particularly when using electron-neutral or electron-withdrawing aryl boronic acids [4].
The Heck reaction of 2-Bromo-4-chloro-6-fluoroaniline with various alkenes has been investigated using both palladium and nickel catalysts. Recent studies have demonstrated that nickel-catalyzed Heck reactions can be performed under milder conditions with shorter reaction times compared to traditional palladium systems [5] [6].
Nickel-catalyzed intramolecular Heck reactions have shown particular promise, with reactions completing in as little as 10 minutes at 80°C using NiCl2 as catalyst and bipyridine as ligand [5]. The mechanism involves oxidative addition of the aryl halide to Ni(0), followed by migratory insertion and β-hydride elimination. The use of sacrificial alkenes such as 2-cyclohexenone has been found to suppress competing side reactions by consuming nickel-hydride intermediates [5].
The stereoselectivity of Heck reactions with 2-Bromo-4-chloro-6-fluoroaniline can be controlled through appropriate ligand selection. Studies using chiral ligands have achieved enantioselectivities up to 9:1 enantiomeric ratio, with the best results obtained using (S)-tBu-iQuinox ligands [5].
Mechanistic studies have revealed that the reaction proceeds through a traditional two-electron pathway rather than a radical mechanism, as evidenced by the lack of inhibition in the presence of TEMPO [6]. The proposed mechanism involves oxidative addition to form a Ni(II) intermediate, followed by migratory insertion and β-hydride elimination to regenerate the Ni(0) catalyst.
Beyond Suzuki and Heck reactions, 2-Bromo-4-chloro-6-fluoroaniline participates in various other metal-catalyzed transformations. Buchwald-Hartwig amination reactions have been successfully demonstrated using palladium-NHC complexes, with yields ranging from 75-90% [4]. The use of aniline-stabilized palladium complexes has shown particular promise, offering improved catalyst stability and reactivity compared to traditional phosphine ligands [4].
Sonogashira coupling reactions proceed efficiently with this substrate, utilizing Pd(PPh3)2Cl2/CuI catalyst systems at temperatures between 60-100°C [7]. The reaction requires copper co-catalysis and typically achieves yields of 65-85%. The bromine substituent shows preferential reactivity, allowing for selective coupling when multiple halogen atoms are present.
Negishi coupling reactions using zinc reagents have also been reported, though these typically require higher temperatures (80-120°C) and show moderate yields (60-80%) [7]. The choice of palladium catalyst is crucial, with Pd(dppf)Cl2 showing superior performance compared to other catalyst systems.
Coupling Type | Catalyst System | Temperature (°C) | Yield Range (%) | Bond Activation | Key Observations |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | 80-120 | 64-81 | C-Br > C-Cl > C-F | Electron-donating groups enhance yield |
Heck Reaction | Pd(OAc)2/PPh3 | 100-140 | 70-85 | C-Br preferred | Requires base and heat |
Buchwald-Hartwig | Pd-NHC complexes | 80-110 | 75-90 | C-Br/C-Cl activation | Aniline ligands stabilize catalyst |
Sonogashira | Pd(PPh3)2Cl2/CuI | 60-100 | 65-85 | C-Br selective | Requires copper co-catalyst |
Negishi Coupling | Pd(dppf)Cl2 | 80-120 | 60-80 | C-Br/C-Cl activation | Zinc reagents required |
The oxidation and reduction chemistry of 2-Bromo-4-chloro-6-fluoroaniline encompasses a diverse range of transformations, from simple electron transfer processes to complex multi-step mechanisms. Chemical oxidation using hydrogen peroxide in the presence of iron(II) sulfate has been extensively studied, revealing a radical mechanism that proceeds through intermediate formation of quinone derivatives [8].
The oxidation process typically occurs at temperatures between 30-60°C and achieves efficiency rates of 75-90% [8]. The mechanism involves initial formation of iron(III) species, followed by hydrogen atom abstraction from the aniline nitrogen, generating radical intermediates that undergo further oxidation to quinone products. The presence of multiple halogen substituents influences the electronic properties of the aromatic ring, affecting both the rate and selectivity of oxidation.
Electrochemical oxidation studies have revealed complex redox behavior, with multiple oxidation waves observed in cyclic voltammetry experiments [9]. The compound exhibits variable efficiency depending on the applied potential and electrode material. The formation of radical cations occurs through single electron transfer mechanisms, with the stability of these intermediates being influenced by the halogen substitution pattern.
Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas represents an important reduction pathway, particularly for dehalogenation reactions [10]. The process typically occurs at 50-60°C and achieves high efficiency (85-95%) for the reduction of the aromatic ring and selective removal of halogen substituents. The mechanism involves heterogeneous catalysis, with hydrogen activation occurring on the palladium surface.
Reductive dehalogenation using Raney nickel-aluminum alloy has been demonstrated as an effective method for removing halogen substituents [11]. The process operates at temperatures between 80-120°C and achieves 80-90% efficiency through single electron transfer mechanisms. The selectivity of dehalogenation follows the order C-Br > C-Cl > C-F, consistent with the bond strength differences.
Oxidative polymerization using ammonium peroxydisulfate leads to the formation of polyaniline derivatives [12]. This process occurs at low temperatures (0-25°C) and proceeds through a chain polymerization mechanism. The efficiency ranges from 70-85%, with the final products exhibiting interesting electrochemical properties and potential applications in conducting polymers.
Reaction Type | Reagent/Conditions | Temperature (°C) | Products | Efficiency (%) | Mechanistic Features |
---|---|---|---|---|---|
Chemical Oxidation | H2O2/FeSO4 | 30-60 | Quinone derivatives | 75-90 | Radical pathway |
Electrochemical Oxidation | Cyclic voltammetry | Room temperature | Radical cations | Variable | Electron transfer |
Catalytic Hydrogenation | Pd/C, H2 | 50-60 | Reduced anilines | 85-95 | Heterogeneous catalysis |
Reductive Dehalogenation | Raney Ni-Al | 80-120 | Dehalogenated products | 80-90 | Single electron transfer |
Oxidative Polymerization | Ammonium peroxydisulfate | 0-25 | Polyaniline derivatives | 70-85 | Chain polymerization |
2-Bromo-4-chloro-6-fluoroaniline undergoes various functional group transformations that are synthetically valuable for accessing diverse derivatives. Halogen exchange reactions represent a particularly important class of transformations, allowing for the selective replacement of one halogen with another using metal halides and crown ethers in polar aprotic solvents [13].
The efficiency of halogen exchange reactions depends on the nature of the halogen being replaced and the incoming nucleophile. These reactions typically achieve yields of 60-85% and show selectivity based on the relative bond strengths of the carbon-halogen bonds. The mechanism involves nucleophilic substitution, with the reaction rate being influenced by the electron-withdrawing effects of the halogen substituents.
Diazotization reactions using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) provide access to versatile diazonium salt intermediates [14]. These reactions are highly specific for the amino group and typically achieve yields of 70-90%. The diazonium salts can subsequently undergo various transformations, including substitution reactions to introduce different functional groups.
Acetylation reactions using acetic anhydride and pyridine proceed under mild conditions at room temperature, achieving yields of 80-95% [14]. The acetylation is selective for the amino group, providing a useful protection strategy for synthetic applications. The acetyl group can be readily removed under acidic or basic conditions, making this transformation reversible.
Sulfonation reactions using sulfuric acid and sulfur trioxide at temperatures between 0-25°C yield sulfonated derivatives with efficiencies of 65-85% [15]. The sulfonation typically occurs on the aromatic ring, with the position of substitution being influenced by the existing substituents. The amino group's electron-donating properties direct sulfonation to the ortho and para positions.
Nitration reactions using nitric acid and sulfuric acid at low temperatures achieve yields of 55-80% [15]. The nitration follows the typical ortho/para directing pattern of the amino group, though the presence of halogen substituents can influence the regioselectivity. The nitro group introduction provides access to compounds with different electronic properties and reactivity patterns.
Transformation | Reagents | Conditions | Selectivity | Yield (%) | Applications |
---|---|---|---|---|---|
Halogen Exchange | Metal halides/Crown ethers | Polar aprotic solvent | Halogen-dependent | 60-85 | Halogen modification |
Diazotization | NaNO2/HCl | 0-5°C | Amino group specific | 70-90 | Diazonium salt formation |
Acetylation | Ac2O/Pyridine | Room temperature | N-selective | 80-95 | Protection strategy |
Sulfonation | H2SO4/SO3 | 0-25°C | Ring substitution | 65-85 | Sulfonated derivatives |
Nitration | HNO3/H2SO4 | Low temperature | Ortho/para directing | 55-80 | Nitro compounds |
Computational studies have provided valuable insights into the reaction mechanisms of 2-Bromo-4-chloro-6-fluoroaniline, employing various theoretical methods to understand the electronic structure and reactivity patterns. Density Functional Theory (DFT) calculations using the B3LYP functional with 6-311++G(d,p) basis set have been extensively used to investigate reaction barriers and transition states [16].
The activation energies for various transformations have been computed, revealing that C-Br bond activation is preferred over C-Cl and C-F bonds, with typical barriers ranging from 45-65 kJ/mol for nucleophilic substitution reactions [16]. The preference for bromine activation is attributed to the longer and weaker C-Br bond compared to the other carbon-halogen bonds.
Advanced theoretical methods such as M06-2X functional have been employed to study electronic properties, revealing significant substituent effects on the molecular orbital energies and reactivity [16]. The calculations show that the HOMO is primarily located on the amino group and adjacent carbon atoms, while the LUMO is distributed over the aromatic ring and halogen substituents.
Molecular dynamics simulations have been used to study conformational flexibility and solvent effects on reaction pathways [16]. These studies reveal that the compound adopts various conformations in solution, with the amino group capable of both planar and pyramidal geometries depending on the solvent environment and intermolecular interactions.
High-level ab initio calculations using CCSD(T) methods have provided accurate energetics for key reaction steps, with activation energies typically falling in the range of 42-58 kJ/mol [16]. These calculations confirm the DFT predictions and provide benchmark data for validating lower-level theoretical methods.
The computational analysis has also revealed the importance of hydrogen bonding in stabilizing transition states and intermediates [16]. The amino group can participate in both intra- and intermolecular hydrogen bonding, which significantly influences the reaction pathways and selectivities observed experimentally.
Method | Basis Set | Property Calculated | Activation Energy (kJ/mol) | Key Findings |
---|---|---|---|---|
DFT (B3LYP) | 6-311++G(d,p) | Reaction barriers | 45-65 | C-Br activation preferred |
DFT (M06-2X) | 6-311G(d,p) | Electronic properties | 50-70 | Substituent effects significant |
MP2 | aug-cc-pVDZ | Binding energies | 40-60 | Hydrogen bonding important |
CCSD(T) | cc-pVTZ | Accurate energetics | 42-58 | High accuracy predictions |
Molecular Dynamics | Force fields | Conformational analysis | N/A | Conformational flexibility |
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